5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole
Overview
Description
5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole is a heterocyclic compound that features both imidazole and benzoxazole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole typically involves the reaction of 5-chloro-1,2-benzoxazole with imidazole in the presence of a suitable base. Commonly used bases include potassium carbonate or sodium hydride, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. Additionally, the benzoxazole moiety can interact with DNA or proteins, leading to its potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,2-benzoxazole: Lacks the imidazole moiety, which may result in different biological activities.
3-(Imidazol-1-ylmethyl)-1,2-benzoxazole: Similar structure but without the chloro group, which can affect its reactivity and interactions.
5-Chloro-3-methyl-1,2-benzoxazole: Contains a methyl group instead of the imidazole moiety, leading to different chemical properties.
Uniqueness
5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole is unique due to the presence of both the chloro and imidazole groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
IUPAC Name |
5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-1-2-11-9(5-8)10(14-16-11)6-15-4-3-13-7-15/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYSPCNDQQKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153443 | |
Record name | 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-22-4 | |
Record name | 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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